molecular formula C22H25N5OS B3615745 N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide

N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B3615745
M. Wt: 407.5 g/mol
InChI Key: ROLCGGUBZYUDQQ-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide is a complex organic compound that features a benzhydryl group, a cyclohexyl group, and a tetrazole ring

Properties

IUPAC Name

N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c28-20(16-29-22-24-25-26-27(22)19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19,21H,3,8-9,14-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLCGGUBZYUDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzhydryl chloride with 1-cyclohexyltetrazole in the presence of a base to form the intermediate benzhydryl-1-cyclohexyltetrazole. This intermediate is then reacted with thioglycolic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the tetrazole ring or other functional groups.

    Substitution: The benzhydryl and cyclohexyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified tetrazole derivatives.

    Substitution: Various substituted benzhydryl or cyclohexyl derivatives.

Scientific Research Applications

N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The benzhydryl and cyclohexyl groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
  • N-benzhydryl-2-(5-chloro-1,3-benzoxazol-2-yl)sulfanylacetamide
  • N-benzhydryl-2-(5-methyl-1H-benzimidazol-2-yl)sulfanylacetamide

Uniqueness

N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide is unique due to the presence of the cyclohexyl group, which can impart distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide
Reactant of Route 2
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N-benzhydryl-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide

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